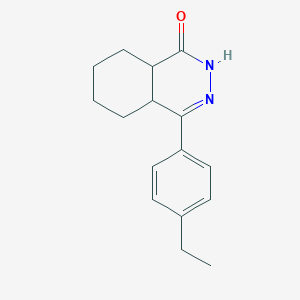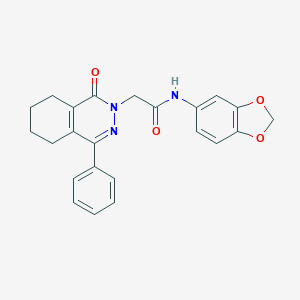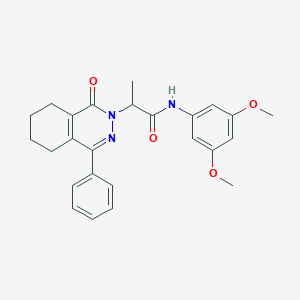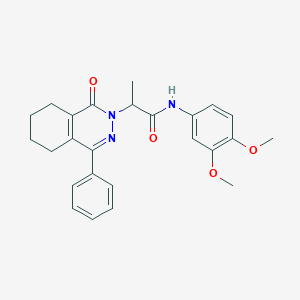![molecular formula C17H16N2O3S B271101 N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271101.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MBTF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of MBTF is not fully understood, but it is believed to act on a variety of cellular pathways to produce its effects. Some studies have suggested that MBTF may act as an antioxidant, protecting cells from oxidative stress and damage. Other studies have suggested that MBTF may modulate the activity of certain enzymes and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
MBTF has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of oxidative stress, the inhibition of cell proliferation, and the promotion of cell death in cancer cells. Additionally, MBTF has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MBTF has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for high-throughput screening and testing. Additionally, MBTF has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of MBTF is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on MBTF. One area of interest is in the development of new neuroprotective and neurodegenerative disease treatments based on MBTF. Additionally, MBTF may be useful in the development of new cancer therapies, either as a standalone treatment or in combination with other drugs. Further research is also needed to fully understand the mechanism of action of MBTF and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of MBTF involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-1,3-benzothiazol-2-amine, which is then reacted with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form MBTF. The synthesis of MBTF is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
MBTF has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where MBTF has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MBTF has been studied for its potential anticancer properties and may be useful in the development of new cancer treatments.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H16N2O3S/c1-7-2-3-10-12(4-7)23-17(18-10)19-15(20)13-8-5-9-11(6-8)22-16(21)14(9)13/h2-4,8-9,11,13-14H,5-6H2,1H3,(H,18,19,20) |
Clé InChI |
ORWAIBLRBPYKIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)



![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)

![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)



![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)